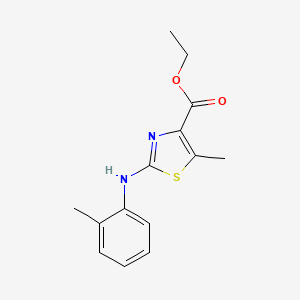
5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a type of heterocycle, along with an ester functional group. The presence of these functional groups can influence the compound’s reactivity and potential applications.Chemical Reactions Analysis
Esters, including this compound, are known to undergo a variety of chemical reactions. For instance, they can be hydrolyzed to produce carboxylic acids and alcohols . They can also participate in reactions with nucleophiles, leading to the formation of new carbon-carbon bonds .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Thiazole derivatives have been the subject of extensive research due to their diverse chemical and biological properties. For instance, the acylation of thiazolecarboxylic acid derivatives leads to various acetyl(arylsulfonyl)amino derivatives through methylation and deacetylation processes. These methods are foundational for synthesizing esters and anilides from thiazole-2-carboxylic acid, showcasing the chemical flexibility and utility of thiazole compounds in synthetic chemistry (Dovlatyan et al., 2004).
Biological Activity Potential
Research into derivatives of thiazole and isothiazole has also highlighted their biological activity. New compounds synthesized from 3-methyl-4-isothiazolecarboxylic acid have shown immunological activity, demonstrating the potential of thiazole derivatives in developing immunomodulatory agents. This activity was analyzed through various immunological assays, suggesting the therapeutic application possibilities for thiazole derivatives (Lipnicka & Zimecki, 2007).
Chemical Structure Analysis
The structural analysis of thiazole derivatives, such as the investigation of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, provides insights into the molecular framework of these compounds. X-ray crystallography, NMR, MS, and IR techniques have been employed to elucidate their chemical structures, offering a detailed understanding of their chemical behavior and interaction capabilities (Wang & Dong, 2009).
Orientations Futures
Compounds with the 2-aminothiazole scaffold, like this one, have shown promise in medicinal chemistry and drug discovery research . They have been investigated for their potential anticancer properties and antimicrobial activity against multidrug-resistant strains . These areas could be promising directions for future research.
Mécanisme D'action
Target of Action
Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of the compound.
Mode of Action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The specific mode of action would depend on the exact nature of the target and the compound’s chemical structure .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound might affect one or more of these pathways.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
ethyl 5-methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)19-14(16-12)15-11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPPKPVEJRLTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





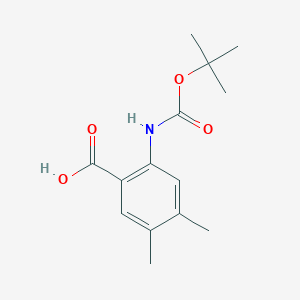
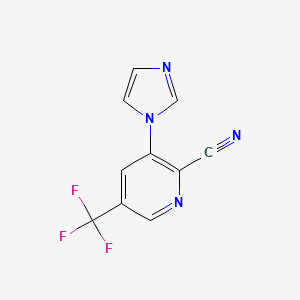
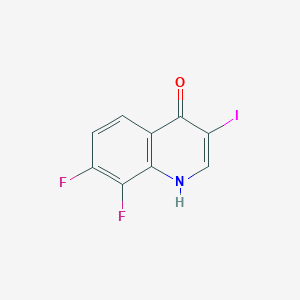
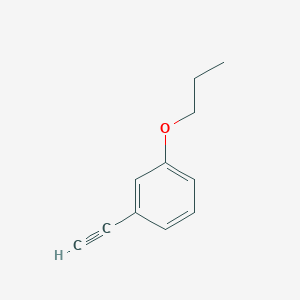
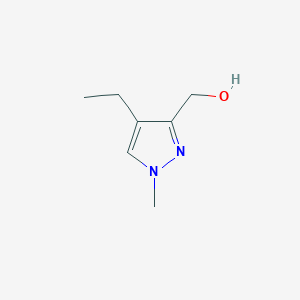
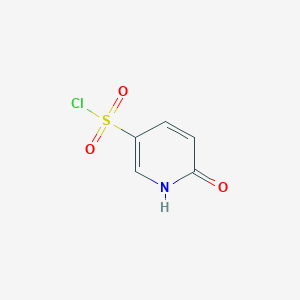
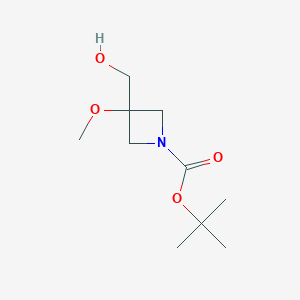
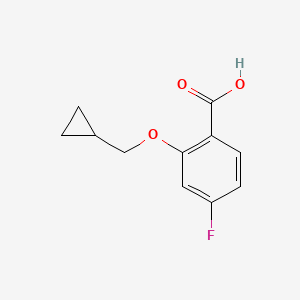
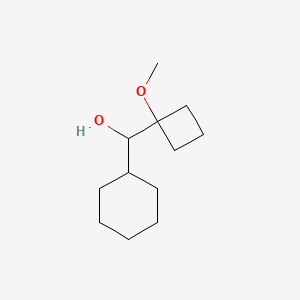
![1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine](/img/structure/B1459408.png)
![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1459409.png)
![Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1459410.png)